molecular formula C17H15NO2 B8794942 (3-(Quinolin-2-ylmethoxy)phenyl)methanol CAS No. 123226-28-8

(3-(Quinolin-2-ylmethoxy)phenyl)methanol

Cat. No. B8794942
M. Wt: 265.31 g/mol
InChI Key: FARMNDXIOAHJMF-UHFFFAOYSA-N
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Patent
US05622969

Procedure details

The procedure from Example 6, part A was used except 2-(chloromethyl)quinoline was substituted for 7chloro-(2-chloromethyl)quinoline and 3-hydroxybenzyl alcohol was substituted for 4-hydroxybenzyl alcohol. The intermediate was obtained in 85% yield: mp 82°-86° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7chloro-(2-chloromethyl)quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.[OH:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH2:17][OH:18].OC1C=CC(CO)=CC=1>>[N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[CH:12][C:3]=1[CH2:2][O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH2:17][OH:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=NC2=CC=CC=C2C=C1
Step Two
Name
7chloro-(2-chloromethyl)quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(CO)C=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(CO)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The intermediate was obtained in 85% yield

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC2=CC=CC=C12)COC=1C=C(CO)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.